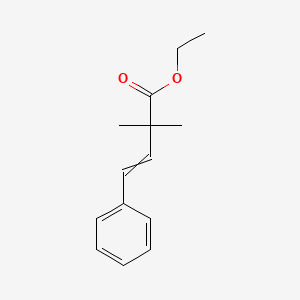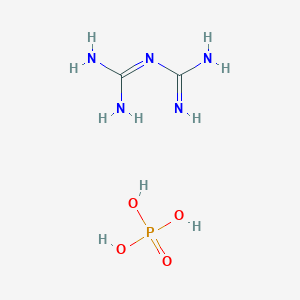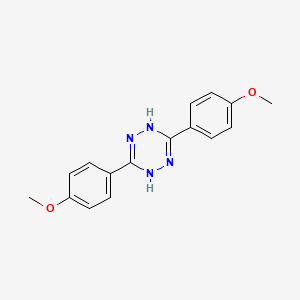![molecular formula C2Cl2F4SSe B14631467 Chloro(chlorosulfanyl)fluoro[(trifluoromethyl)selanyl]methane CAS No. 54451-32-0](/img/structure/B14631467.png)
Chloro(chlorosulfanyl)fluoro[(trifluoromethyl)selanyl]methane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloro(chlorosulfanyl)fluoro[(trifluoromethyl)selanyl]methane is a complex organoselenium compound It features a unique combination of chlorine, sulfur, fluorine, and selenium atoms attached to a methane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(chlorosulfanyl)fluoro[(trifluoromethyl)selanyl]methane typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of a chlorosulfanyl compound with a fluorinated selenium reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, may be necessary to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Chloro(chlorosulfanyl)fluoro[(trifluoromethyl)selanyl]methane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or selenoxides.
Reduction: Reduction reactions can convert the compound into simpler organoselenium derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide or potassium fluoride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or selenoxides, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
Chloro(chlorosulfanyl)fluoro[(trifluoromethyl)selanyl]methane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound’s unique structure makes it a potential candidate for studying selenium’s biological roles.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of selenium-based drugs.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Chloro(chlorosulfanyl)fluoro[(trifluoromethyl)selanyl]methane involves its interaction with molecular targets through its functional groups. The chlorine, sulfur, fluorine, and selenium atoms can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and conditions.
Comparación Con Compuestos Similares
Similar Compounds
Trifluoromethyl group-containing compounds: These include trifluoromethane and 1,1,1-trifluoroethane, which share the trifluoromethyl group but lack the selenium and sulfur atoms.
Organoselenium compounds: Compounds like selenomethionine and selenocysteine, which contain selenium but differ in their overall structure and functional groups.
Uniqueness
Chloro(chlorosulfanyl)fluoro[(trifluoromethyl)selanyl]methane is unique due to its combination of chlorine, sulfur, fluorine, and selenium atoms. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
54451-32-0 |
|---|---|
Fórmula molecular |
C2Cl2F4SSe |
Peso molecular |
281.96 g/mol |
Nombre IUPAC |
[chloro-fluoro-(trifluoromethylselanyl)methyl] thiohypochlorite |
InChI |
InChI=1S/C2Cl2F4SSe/c3-1(5,9-4)10-2(6,7)8 |
Clave InChI |
ADWYNWJPXNUBIL-UHFFFAOYSA-N |
SMILES canónico |
C(F)(F)(F)[Se]C(F)(SCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Prop-2-yn-1-yl bis[(aziridin-1-yl)]phosphinate](/img/structure/B14631388.png)
![4-Cyanophenyl 4-[(butoxycarbonyl)oxy]benzoate](/img/structure/B14631393.png)
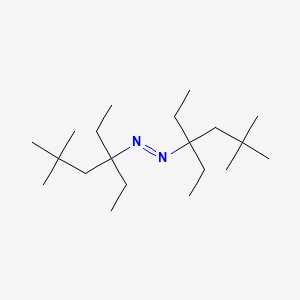

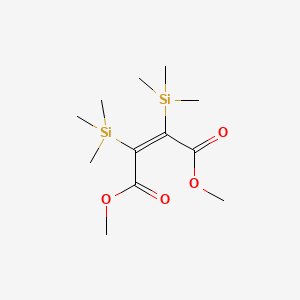
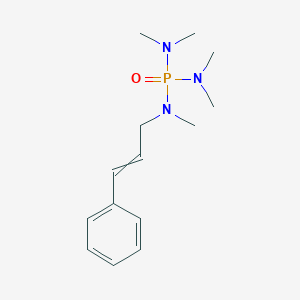
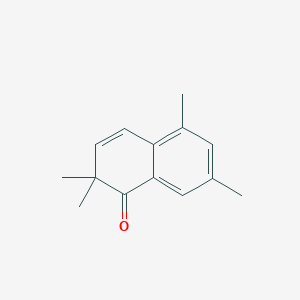
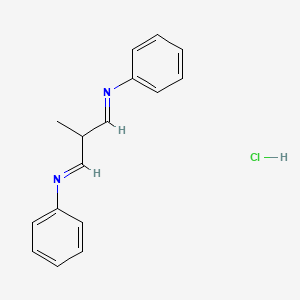
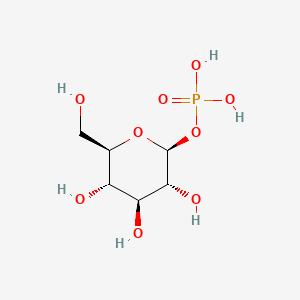
![Cyclohexane, 1,2-bis[(trifluoromethyl)thio]-](/img/structure/B14631440.png)
